molecular formula C8H9N3O2 B582546 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol CAS No. 1275608-16-6

6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

Cat. No.: B582546
CAS No.: 1275608-16-6
M. Wt: 179.179
InChI Key: AWGHQWHJMGAYEE-UHFFFAOYSA-N
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Description

6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-ethyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-4-3-5-6(9-4)10-8(13)11-7(5)12/h3H,2H2,1H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGHQWHJMGAYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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